![molecular formula C7H6O3 B570519 SALICYLIC ACID-RING-UL-14C CAS No. 115918-62-2](/img/new.no-structure.jpg)
SALICYLIC ACID-RING-UL-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylic acid-ring-UL-14C: is a radiolabeled compound where the carbon atoms in the benzene ring of salicylic acid are replaced with carbon-14 isotopes. This compound is primarily used in scientific research, particularly in studies involving radiolabeling and tracing due to its radioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of salicylic acid-ring-UL-14C involves the incorporation of carbon-14 isotopes into the benzene ring of salicylic acid. This is typically achieved by reacting salicylic acid with a carbon-14 labeled precursor under specific conditions. The reaction conditions must be carefully controlled to ensure the correct incorporation of the carbon-14 isotopes .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials safely. The reaction is conducted in a controlled environment to prevent contamination and ensure the safety of the workers .
Chemical Reactions Analysis
Types of Reactions: : Salicylic acid-ring-UL-14C undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of salicylic acid to other oxidized products.
Reduction: Reduction reactions can convert salicylic acid to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of salicylic acid can produce compounds like catechol and quinones .
Scientific Research Applications
Chemical Tracing and Mechanisms
1. Tracer Studies in Chemistry
Salicylic acid-ring-UL-14C is widely used as a tracer in chemical studies. Its radioactive properties enable researchers to track the compound's behavior during chemical reactions, providing insights into reaction mechanisms and pathways.
Application | Description |
---|---|
Tracer Studies | Used to study reaction mechanisms by tracing the movement of carbon-14 within the compound. |
Reaction Pathways | Helps elucidate complex reaction pathways involving salicylic acid derivatives. |
Case Study: Reaction Mechanisms
In a study examining the oxidation of salicylic acid, researchers utilized this compound to trace the formation of various oxidized products. The incorporation of carbon-14 allowed for precise tracking of reaction intermediates, enhancing understanding of oxidative pathways.
Biological Applications
2. Metabolic Studies
In biological research, this compound is employed to trace metabolic pathways involving salicylic acid in living organisms. This application is crucial for understanding how salicylic acid functions as a signaling molecule in plants and its role in stress responses.
Biological Application | Description |
---|---|
Metabolic Pathways | Traces how salicylic acid is metabolized in plant systems. |
Stress Response Studies | Investigates the role of salicylic acid in plant defense mechanisms against pathogens and environmental stressors. |
Case Study: Plant Defense Mechanisms
A study on Arabidopsis thaliana demonstrated that this compound could effectively trace the synthesis of defense-related compounds when plants were exposed to pathogens. The radiolabeling provided insights into how salicylic acid modulates gene expression related to plant immunity .
Pharmacokinetics and Medicine
3. Pharmacokinetic Studies
In pharmacology, this compound is utilized to study the absorption, distribution, metabolism, and excretion (ADME) of salicylic acid in biological systems. This information is vital for understanding its therapeutic effects and potential side effects.
Pharmacokinetic Application | Description |
---|---|
Absorption Studies | Evaluates how quickly and effectively salicylic acid is absorbed into the bloodstream. |
Metabolism Tracking | Traces metabolic pathways of salicylic acid derivatives within the body. |
Case Study: Absorption Dynamics
Research involving intravenous administration of this compound to canine subjects revealed that approximately 50% of the administered dose remained unchanged in urine, while significant amounts were metabolized into glucuronates and other derivatives. This study highlighted the compound's utility in understanding drug metabolism .
Industrial Applications
4. Development of Radiolabeled Products
The industrial sector employs this compound in developing radiolabeled materials for various applications, including pharmaceuticals and agrochemicals.
Industrial Application | Description |
---|---|
Radiolabeled Products | Used in creating radiolabeled compounds for research and diagnostic purposes. |
Material Development | Assists in developing new materials that require tracking of chemical behaviors under various conditions. |
Mechanism of Action
The mechanism of action of salicylic acid-ring-UL-14C is similar to that of non-labeled salicylic acid. It exerts its effects by inhibiting the production of certain enzymes and proteins involved in inflammation and pain. The radiolabeled carbon-14 allows researchers to trace the compound’s pathway and interactions within biological systems, providing valuable insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: The non-labeled version of the compound.
Aspirin (acetylsalicylic acid): A derivative of salicylic acid used as an analgesic and anti-inflammatory agent.
Methyl salicylate: Another derivative used in topical pain relief products.
Uniqueness: : Salicylic acid-ring-UL-14C is unique due to its radiolabeled carbon-14 isotopes, which make it particularly useful for tracing and studying the pathways and interactions of salicylic acid in various systems. This property sets it apart from other similar compounds that do not have radiolabeling .
Properties
CAS No. |
115918-62-2 |
---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
150.075 |
IUPAC Name |
2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+2,2+2,3+2,4+2,5+2,6+2 |
InChI Key |
YGSDEFSMJLZEOE-YROCTSJKSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.